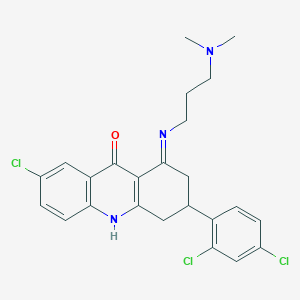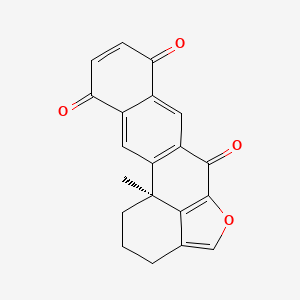
Xipranolol
Descripción general
Descripción
Xipranolol es un antagonista del receptor beta-adrenérgico, comúnmente conocido como betabloqueante. Se utiliza principalmente por sus propiedades antihipertensivas, ayudando a controlar la presión arterial alta y otras afecciones cardiovasculares. La fórmula química de this compound es C23H33NO2, y tiene una masa molar de 355.522 g/mol .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Xipranolol implica la reacción de 1-(bis(2,6-dimetilfenil)metoxi)-3-(isopropilamino)propan-2-ol con reactivos apropiados bajo condiciones controladas. El método de preparación típicamente incluye el uso de solventes como dimetilsulfóxido (DMSO) y catalizadores para facilitar la reacción .
Métodos de producción industrial: La producción industrial de this compound puede implicar la síntesis a gran escala utilizando reactores automatizados para garantizar la consistencia y la pureza. El proceso incluye múltiples pasos de purificación para aislar el producto final, asegurando que cumpla con los estándares farmacéuticos.
Análisis De Reacciones Químicas
Tipos de reacciones: Xipranolol se somete a diversas reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar óxidos correspondientes.
Reducción: Puede reducirse para formar aminas secundarias.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio.
Sustitución: Los nucleófilos como los haluros y las aminas se utilizan comúnmente en las reacciones de sustitución.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir aminas secundarias .
Aplicaciones Científicas De Investigación
Xipranolol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar las interacciones del receptor beta-adrenérgico.
Biología: this compound se utiliza para investigar las respuestas celulares a los betabloqueantes.
Medicina: Se estudia por sus posibles efectos terapéuticos en el tratamiento de enfermedades cardiovasculares.
Industria: this compound se utiliza en el desarrollo de nuevas formulaciones farmacéuticas.
Mecanismo De Acción
Xipranolol ejerce sus efectos bloqueando los receptores beta-adrenérgicos, que están involucrados en la respuesta a la adrenalina y la noradrenalina. Al inhibir estos receptores, this compound reduce la frecuencia cardíaca, la contractilidad miocárdica y la presión arterial. Esta acción ayuda a controlar afecciones como la hipertensión y la angina .
Compuestos similares:
Propranolol: Otro betabloqueante con propiedades antihipertensivas similares.
Atenolol: Un betabloqueante selectivo beta-1 utilizado para afecciones cardiovasculares.
Metoprolol: Un betabloqueante selectivo beta-1 utilizado para tratar la presión arterial alta y la angina.
Unicidad de this compound: this compound es único debido a su estructura química específica, que proporciona un perfil farmacocinético distinto. Tiene una afinidad de unión y una vía metabólica diferentes en comparación con otros betabloqueantes, lo que lo hace adecuado para aplicaciones terapéuticas específicas .
Comparación Con Compuestos Similares
Propranolol: Another beta blocker with similar antihypertensive properties.
Atenolol: A selective beta-1 blocker used for cardiovascular conditions.
Metoprolol: A beta-1 selective blocker used to treat high blood pressure and angina.
Uniqueness of Xipranolol: this compound is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile. It has a different binding affinity and metabolic pathway compared to other beta blockers, making it suitable for specific therapeutic applications .
Propiedades
IUPAC Name |
1-[bis(2,6-dimethylphenyl)methoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO2/c1-15(2)24-13-20(25)14-26-23(21-16(3)9-7-10-17(21)4)22-18(5)11-8-12-19(22)6/h7-12,15,20,23-25H,13-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDUZGLNHCZFNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OCC(CNC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864874 | |
| Record name | 1-[Bis(2,6-dimethylphenyl)methoxy]-3-[(propan-2-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19179-78-3 | |
| Record name | Xipranolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19179-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xipranolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019179783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[Bis(2,6-dimethylphenyl)methoxy]-3-[(propan-2-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XIPRANOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJI41P5WMH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid](/img/structure/B1683328.png)
![12-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-12-azapentacyclo[7.5.0.02,7.03,5.04,8]tetradecane-11,13-dione](/img/structure/B1683330.png)









![(2S)-2-amino-2-[(4S,5R)-3-chloro-4-hydroxy-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B1683346.png)
